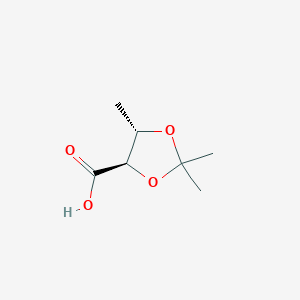

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLGBHQJNORDKW-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetonide Formation

The dihydroxy intermediate undergoes cyclization with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA), forming the dioxolane ring. This step achieves quantitative yield under mild conditions (0°C, 1 h). Subsequent saponification with aqueous lithium hydroxide liberates the carboxylic acid, preserving stereochemistry (99% yield).

Table 1: Optimized Conditions for Sharpless Dihydroxylation

| Parameter | Value |

|---|---|

| Catalyst | K₂OsO₄·2H₂O (0.25 mol%) |

| Ligand | (DHQ)₂AQN (0.50 mol%) |

| Oxidizing Agent | K₃Fe(CN)₆ (6 equiv) |

| Solvent System | t-BuOH/H₂O (1:1) |

| Reaction Time | 120 h |

| Yield | 81% (after recrystallization) |

| Enantiomeric Excess | >95% |

Tartaric Acid-Derived Synthesis

L(+)-Diethyl tartrate serves as a chiral pool starting material for dioxolane synthesis. Reaction with acetone and orthoformic acid triethyl ester under acid catalysis forms (4R,5R)-4,5-diethoxycarbonyl-2,2-dimethyl dioxolane. While this yields a diester analog, hydrolysis under basic conditions (e.g., LiOH) converts the ester groups to carboxylic acids. Adjusting the stereochemistry requires inversion steps, limiting this route’s applicability for (4R,5S) configurations.

Stereochemical Challenges

Tartaric acid’s inherent C₂ symmetry necessitates resolution or dynamic kinetic resolution (DKR) to access the (4R,5S) isomer. Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) selectively deprotects one ester group, enabling subsequent methylation and cyclization. However, yields drop to 60–70% due to competing side reactions.

Catalytic Hydrogenation of Methyl Esters

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is hydrogenated using palladium on activated charcoal in methanol. Triethylamine acts as a proton scavenger, preventing lactonization. After 16 h at ambient temperature, the ester is reduced to the carboxylic acid with 80% yield.

Table 2: Hydrogenation Parameters

| Condition | Detail |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| H₂ Pressure | 1 atm |

| Base | Et₃N (2 equiv) |

| Solvent | MeOH |

| Reaction Time | 16 h |

| Yield | 80% |

Resolution of Racemic Mixtures

Racemic 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is resolved via diastereomeric salt formation. (−)-Menthyl esters are crystallized from hexane, achieving 90% de. Acidic hydrolysis (HCl/EtOH) recovers the enantiopure acid. While effective, this method suffers from low throughput (35% overall yield).

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Sharpless AD | 81 | >95 | High |

| Tartaric Acid Derivatization | 70 | 99 | Moderate |

| Catalytic Hydrogenation | 80 | 98 | High |

| Racemic Resolution | 35 | 99 | Low |

The Sharpless route excels in stereocontrol and scalability, making it preferred for industrial applications. Tartaric acid derivatization offers high ee but requires costly resolution steps. Hydrogenation balances yield and practicality, though substrate specificity limits broader use .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the treatment of central nervous system disorders. Research indicates that it may be beneficial for conditions such as Alzheimer's disease due to its neuroprotective properties. The molecular structure allows it to interact effectively with biological targets involved in neurodegeneration.

Case Study: Neuroprotective Effects

A study investigated the effects of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid on neuronal cells exposed to toxic agents. Results demonstrated a significant reduction in cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Carbohydrate Synthesis

This compound serves as a versatile intermediate in carbohydrate synthesis. Its unique dioxolane structure enables it to participate in various reactions leading to the formation of complex sugars and sugar derivatives.

Applications in Glycosylation Reactions

The compound can be employed as a glycosyl donor or acceptor in glycosylation reactions. This application is crucial for synthesizing glycosides and oligosaccharides used in pharmaceuticals and biochemistry .

| Reaction Type | Description |

|---|---|

| Glycosylation | Formation of glycosidic bonds using (4R,5S) compound |

| Oligosaccharide Synthesis | Building blocks for complex carbohydrate structures |

Chiral Building Block

As a chiral molecule, this compound is valuable in asymmetric synthesis. It can act as a chiral auxiliary or ligand in various reactions to produce enantiomerically enriched compounds.

Chiral Catalysis

In asymmetric catalysis, the compound has been used to enhance the selectivity of reactions leading to desired enantiomers. This application is particularly relevant in the pharmaceutical industry where enantiomer purity is critical for drug efficacy and safety .

Mechanism of Action

The mechanism by which (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration of the dioxolane ring significantly influences reactivity and biological activity. Key stereoisomers include:

- (4S,5R)-Enantiomer : This enantiomer (CAS 127062-02-6) shares the same molecular formula (C₈H₁₂O₄) but opposite configuration at the 4 and 5 positions. Such enantiomers often exhibit divergent interactions in chiral environments, impacting their utility in drug synthesis .

- (4S,5S)-Diastereomer : Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 36183-27-4) demonstrates how diastereomers differ in physical properties, such as solubility and melting points, due to altered spatial arrangements .

Key Insight : The (4R,5S) configuration is preferred in synthesizing bioactive molecules due to its compatibility with enzymatic systems .

Ester Derivatives

Esterification of the carboxylic acid group modulates reactivity and applications:

Comparison Highlights :

- Alkyl Chain Impact : Ethyl esters (C₉H₁₆O₄) exhibit higher molecular weight and lipophilicity compared to methyl esters, affecting solubility and pharmacokinetics .

- Deuterated Analogs : The deuterated methyl ester (C₁₁D₆H₁₄O₅) retains the stereochemistry of the parent compound while enabling tracking in biological systems .

Structural Analogs: Dioxane vs. Dioxolane Rings

Compounds with six-membered dioxane rings, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provide contrasts in ring stability and reactivity:

- Ring Size Effects : Dioxane derivatives (e.g., C₈H₁₄O₄) exhibit greater conformational flexibility but reduced ring strain compared to dioxolanes. This impacts their hydrogen-bonding patterns and melting points .

- Crystal Structure Data : The dioxane analog forms distinct hydrogen bonds (e.g., O–H···O interactions with bond lengths ~1.84 Å), influencing its solid-state stability and solubility .

Biological Activity

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and structure-activity relationships (SAR).

- Molecular Formula : C11H20O5

- Molecular Weight : 238.31 g/mol

- SMILES : C(C)(C)C(=O)OCC1(OCC1(C)(C)C)O

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with various diols. The use of Montmorillonite K10 as a catalyst has been reported to yield high purity products efficiently . Various derivatives have been synthesized to evaluate their biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against:

-

Gram-positive bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

-

Gram-negative bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

Results indicated that most compounds displayed excellent antibacterial activity against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives .

Antifungal Activity

The antifungal efficacy was evaluated against Candida albicans. All tested compounds, except for one derivative, showed significant antifungal activity. Notably, the compounds exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological potency .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of chiral and racemic dioxolanes demonstrated that specific substituents at the 3 and 4 positions influenced biological activity significantly. Compounds with ether or ester groups showed enhanced antibacterial properties compared to their counterparts without these groups .

Case Study 2: Comparative Analysis of Enantiomers

Research comparing enantiomeric forms revealed that the (4R,5S) configuration often exhibited superior biological activity compared to its racemic mixtures. This finding underscores the relevance of chirality in drug design and efficacy .

Data Summary

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 1 | S. aureus | 625 | Excellent |

| Compound 2 | S. epidermidis | 750 | Excellent |

| Compound 3 | E. faecalis | 1250 | Moderate |

| Compound 4 | P. aeruginosa | 625 | Excellent |

| Compound 5 | C. albicans | N/A | Significant |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.